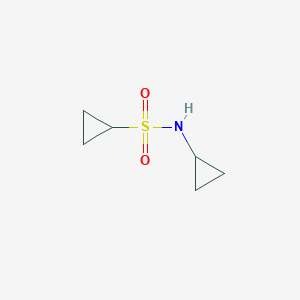

N-cyclopropylcyclopropanesulfonamide

Description

BenchChem offers high-quality N-cyclopropylcyclopropanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropylcyclopropanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-cyclopropylcyclopropanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c8-10(9,6-3-4-6)7-5-1-2-5/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIPSNBTVBXZLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Cyclopropylcyclopropanesulfonamide: A Technical Guide for the Modern Researcher

Introduction: The Allure of Strained Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with three-dimensional complexity is paramount. Among the various structural motifs employed to escape "flatland," the cyclopropyl group holds a unique position. Its inherent ring strain and distinct electronic properties offer a powerful tool for modulating physicochemical and pharmacological profiles. The sulfonamide functional group, a cornerstone of medicinal chemistry, provides a robust and versatile platform for engaging with biological targets through hydrogen bonding and dipolar interactions.[1][2] The strategic union of these two entities in N-cyclopropylcyclopropanesulfonamide presents a molecule of significant interest, poised at the intersection of conformational rigidity and potent intermolecular interactions.

This technical guide provides an in-depth exploration of the chemical properties of N-cyclopropylcyclopropanesulfonamide, offering a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development. While this specific molecule is not extensively documented in peer-reviewed literature, this guide synthesizes established chemical principles and analogous data to present a comprehensive and predictive overview of its synthesis, characterization, and reactivity.

Molecular Identity and Physicochemical Properties

N-cyclopropylcyclopropanesulfonamide is a unique secondary sulfonamide featuring a cyclopropyl group appended to both the sulfonyl moiety and the amide nitrogen. This bestows upon the molecule a compact and rigidified structure.

| Property | Value | Source |

| CAS Number | 1235100-04-5 | [3] |

| Molecular Formula | C₆H₁₁NO₂S | [3] |

| Molecular Weight | 161.22 g/mol | [3] |

| Predicted LogP | ~0.8 - 1.2 | (Predicted) |

| Predicted pKa | ~9 - 10 | (Predicted) |

| Predicted Melting Point | 70-90 °C | (Predicted) |

| Predicted Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. | (Predicted) |

Note: Predicted values are based on computational models and comparison with structurally similar compounds, such as cyclopropanesulfonamide (m.p. 101-106 °C).[4] Experimental verification is required.

Proposed Synthesis Pathway

Diagram of Proposed Synthesis

Sources

- 1. Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 1235100-04-5 | N-Cyclopropylcyclopropanesulfonamide | A2B Chem | Chemikart [lab-chromatography-fittings-zone.chemikart.com]

- 4. Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies | MDPI [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

"potential biological targets of N-cyclopropylcyclopropanesulfonamide"

An In-Depth Technical Guide to Investigating the Biological Targets of N-cyclopropylcyclopropanesulfonamide

Introduction

N-cyclopropylcyclopropanesulfonamide is a unique small molecule featuring two distinct and biologically significant moieties: a sulfonamide group and a cyclopropane ring. The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutics with diverse mechanisms of action.[1][2] Similarly, the cyclopropane ring is increasingly utilized in drug design as a bioisostere to enhance metabolic stability, improve receptor affinity, and refine pharmacological profiles.[3][4] The combination of these two groups in N-cyclopropylcyclopropanesulfonamide suggests a high potential for novel biological activity.

This guide provides a comprehensive exploration of the potential biological targets of N-cyclopropylcyclopropanesulfonamide, drawing on established knowledge of related chemical structures. It is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework of potential targets and practical, detailed experimental workflows for their identification and validation.

Hypothesized Biological Targets and Mechanisms of Action

The unique chemical architecture of N-cyclopropylcyclopropanesulfonamide allows us to hypothesize several classes of biological targets based on the known activities of structurally related compounds.

Oncology Targets: Kinase Inhibition

Recent studies have highlighted the potential of cyclopropanesulfonamide derivatives as potent anticancer agents.[5] A key mechanism identified is the inhibition of critical signaling kinases, particularly within the Epidermal Growth Factor Receptor (EGFR) and mTOR pathways.[5]

Mechanism of Action: EGFR is a receptor tyrosine kinase that, upon activation, initiates a cascade of downstream signaling events, including the PI3K/Akt/mTOR pathway, which is central to cell proliferation, survival, and growth. A novel cyclopropanesulfonamide derivative has been shown to inhibit a drug-resistant mutant of EGFR (C797S), leading to cell cycle arrest at the G2/M phase, DNA damage, and ultimately, apoptosis in non-small cell lung cancer cells.[5]

Below is a diagram illustrating the proposed inhibitory action of a cyclopropanesulfonamide derivative on the EGFR-mTOR signaling pathway.

Caption: Hypothesized inhibition of the EGFR-mTOR signaling pathway by N-cyclopropylcyclopropanesulfonamide.

Virology Targets: Viral Enzyme Inhibition

The sulfonamide scaffold is present in several antiviral drugs. Notably, cyclic sulfonamide derivatives have demonstrated potent inhibitory activity against SARS-CoV-2.[6][7]

Mechanism of Action: While the precise target for these cyclic sulfonamides was not fully elucidated in the initial discovery, the primary antiviral targets for small molecules are often viral proteases (e.g., 3CLpro, PLpro in coronaviruses) or polymerases (e.g., RdRp). These enzymes are essential for viral replication, and their inhibition halts the viral life cycle. Given the precedent, it is plausible that N-cyclopropylcyclopropanesulfonamide could interact with and inhibit such critical viral enzymes.

Inflammation and Pain Targets: Cyclooxygenase (COX) Inhibition

A well-established mechanism of action for a class of sulfonamide-containing drugs is the selective inhibition of Cyclo-Oxygenase-2 (COX-2).[1]

Mechanism of Action: COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. COX-2 is an inducible enzyme that is upregulated at sites of inflammation. Selective inhibition of COX-2 reduces inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors. The structural features of N-cyclopropylcyclopropanesulfonamide may allow it to fit into the active site of COX-2, blocking its enzymatic activity.

Microbiology Targets: Fungal and Bacterial Enzyme Inhibition

Derivatives containing cyclopropane and amide functionalities have demonstrated both antibacterial and antifungal properties.[3][8]

Mechanism of Action: In fungi, a key target is the enzyme lanosterol 14α-demethylase (CYP51), which is a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][8] Molecular docking studies of cyclopropane-containing amides have shown a good affinity for the CYP51 protein.[3][8] For bacteria, sulfonamides famously act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme involved in folate synthesis, which is essential for bacterial growth.

Experimental Workflows for Target Identification and Validation

To empirically determine the biological targets of N-cyclopropylcyclopropanesulfonamide, a systematic and multi-pronged approach is required.

Workflow 1: Unbiased Target Identification using Affinity-Based Proteomics

This workflow aims to identify proteins that directly bind to the compound of interest from a complex biological sample.

Caption: Workflow for affinity-based target identification.

Detailed Protocol: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis:

-

Synthesize a derivative of N-cyclopropylcyclopropanesulfonamide that incorporates a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an amine or carboxylic acid). Rationale: The linker provides spatial separation from the solid support, minimizing steric hindrance to protein binding.

-

Covalently attach the linker-modified compound to an activated solid support, such as NHS-activated Sepharose beads.

-

-

Protein Extraction:

-

Culture cells of interest (e.g., a cancer cell line like A549 for oncology targets) and harvest.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. Rationale: Maintaining native protein conformations is crucial for binding interactions.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Pulldown:

-

Incubate the clarified cell lysate with the compound-immobilized beads for 2-4 hours at 4°C with gentle rotation.

-

As a negative control, incubate a separate aliquot of lysate with beads that have been treated with the linker alone or a structurally similar but inactive compound. Rationale: This control is critical to distinguish true binding partners from proteins that non-specifically adhere to the beads or linker.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation:

-

Elute the bound proteins from the beads using a competitive elution with an excess of the free compound, or by using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

-

Perform an in-solution or in-gel tryptic digest of the eluted proteins to generate peptides.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Use a database search algorithm (e.g., Mascot, Sequest) to identify the proteins from the MS/MS spectra.

-

Compare the protein lists from the experimental and control pulldowns. Proteins that are significantly enriched in the experimental sample are considered potential binding partners.

-

Workflow 2: Target Validation with Cell-Based Assays

Once potential targets are identified, their biological relevance must be validated in a cellular context.

Caption: General workflow for a cell-based validation assay.

Detailed Protocol: Cell Viability Assay (for Oncology Targets)

-

Cell Seeding:

-

Seed a human cancer cell line (e.g., A549 non-small cell lung cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow the cells to adhere and grow for 24 hours.

-

-

Compound Treatment:

-

Prepare a serial dilution of N-cyclopropylcyclopropanesulfonamide in cell culture medium, typically ranging from 100 µM down to 1 nM.

-

Treat the cells with the different concentrations of the compound. Include a vehicle-only control (e.g., 0.1% DMSO).

-

-

Incubation:

-

Incubate the treated cells for 48-72 hours. Rationale: This duration is typically sufficient to observe effects on cell proliferation.

-

-

Viability Measurement:

-

Add a viability reagent such as CellTiter-Glo® (Promega) or perform an MTT assay.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-only control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Data Presentation and Interpretation

Quantitative data from biochemical or cell-based assays should be summarized in a clear and concise format to allow for easy comparison and interpretation.

Table 1: Example Data Summary for Target Inhibition

| Compound | Target | Assay Type | IC50 (nM) |

|---|---|---|---|

| N-cyclopropylcyclopropanesulfonamide | EGFR | Kinase Glo Assay | TBD |

| N-cyclopropylcyclopropanesulfonamide | COX-2 | Enzyme Immunoassay | TBD |

| Positive Control (e.g., Gefitinib) | EGFR | Kinase Glo Assay | 25 |

| Positive Control (e.g., Celecoxib) | COX-2 | Enzyme Immunoassay | 40 |

TBD: To Be Determined

Conclusion

N-cyclopropylcyclopropanesulfonamide represents a promising chemical scaffold with the potential to interact with a variety of important biological targets. Based on the extensive literature on related sulfonamide and cyclopropane-containing molecules, we have hypothesized that its targets may lie in the realms of oncology (kinase inhibition), virology, inflammation (COX-2 inhibition), and microbiology. The experimental workflows detailed in this guide provide a robust framework for the unbiased identification and subsequent validation of these targets. A systematic application of these methodologies will be crucial in elucidating the mechanism of action of N-cyclopropylcyclopropanesulfonamide and unlocking its full therapeutic potential.

References

-

Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2. (2021). Bioorganic & Medicinal Chemistry Letters. [Link][6][7]

-

Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. [Link][1]

-

Asif, M. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Journal of Applied Pharmaceutical Science. [Link][2]

-

Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2023). Molecules. [Link][9]

-

Wang, et al. (2025). Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer. Drug Design, Development and Therapy. [Link][5]

-

Synthesis and Biological Activities of 2-oxocycloalkylsulfonamides. (2008). Archiv der Pharmazie. [Link][10]

-

Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. (2023). Frontiers in Chemistry. [Link]

-

Pachuta-Stec, A., et al. (2012). Biological Activity of Novel N-Substituted Amides of endo-3-(3-Methylthio-1,2,4-triazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid. Zeitschrift für Naturforschung C. [Link][11]

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules. [Link][8]

-

The Chemical Properties and Applications of Cyclopropanesulfonamide (CAS 154350-29-5). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link][12]

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules. [Link][3]

-

Salae, A. W., & de Meijere, A. (2007). Cyclopropane Derivatives and their Diverse Biological Activities. Current Organic Chemistry. [Link][4]

Sources

- 1. openaccesspub.org [openaccesspub.org]

- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and biological activities of 2-oxocycloalkylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

The Compass of Discovery: A Technical Guide to the Physicochemical Characterization of Novel Sulfonamides

Foreword: Charting the Course for Sulfonamide Drug Development

The sulfonamide moiety, a cornerstone of medicinal chemistry, continues to yield novel therapeutic agents with a broad spectrum of activities.[1] However, the journey from a promising lead compound to a clinically effective drug is fraught with challenges, many of which are dictated by the molecule's fundamental physicochemical properties. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing not only the methodologies for the thorough physicochemical characterization of novel sulfonamides but also the strategic rationale behind these critical evaluations. As we navigate the complexities of drug development, a deep understanding of these properties acts as our compass, guiding formulation strategies, predicting in vivo behavior, and ultimately, ensuring the safety and efficacy of the final drug product.

Section 1: The Cornerstone of Bioavailability - Aqueous Solubility

The therapeutic efficacy of any orally administered drug is contingent upon its ability to dissolve in the gastrointestinal fluids. For sulfonamides, a class often characterized by poor aqueous solubility, this parameter is a primary determinant of oral bioavailability.[2] An inadequate dissolution profile can lead to erratic absorption and suboptimal therapeutic outcomes. Therefore, the precise determination of aqueous solubility is a critical first step in the characterization cascade.

The "Why": The Criticality of Solubility Data

Solubility data informs a multitude of downstream decisions in the drug development pipeline. It is a key input for:

-

Biopharmaceutical Classification System (BCS) Categorization: Understanding whether a drug is Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) is fundamental to formulation design.

-

Formulation Strategy: For poorly soluble sulfonamides, strategies such as salt formation, co-crystallization, or amorphous solid dispersions may be necessary to enhance dissolution.

-

Toxicity and Efficacy Studies: Ensuring that the compound is sufficiently soluble in physiological media is crucial for obtaining reliable and reproducible in vitro and in vivo data.

The "How": The Shake-Flask Method for Thermodynamic Solubility

The gold-standard for determining thermodynamic solubility is the shake-flask method, which measures the equilibrium solubility of a compound in a given solvent.[3][4] This method is valued for its accuracy and relevance to in vivo conditions.

Experimental Protocol: Shake-Flask Solubility Determination

-

Preparation of Saturated Solution:

-

Add an excess amount of the novel sulfonamide to a series of vials containing a buffer of known pH (e.g., phosphate-buffered saline, pH 7.4).

-

Ensure a visible excess of solid material remains to confirm saturation.[5]

-

-

Equilibration:

-

Seal the vials and place them in a shaker bath at a constant temperature (typically 37°C to mimic physiological conditions) for a predetermined period (e.g., 24-48 hours) to reach equilibrium.[6]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to permit the sedimentation of undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration can be employed for complete removal of solids.[7]

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent.

-

Determine the concentration of the dissolved sulfonamide using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

-

-

Data Analysis:

-

Construct a calibration curve using standard solutions of the sulfonamide.

-

Calculate the solubility of the compound in the buffer from the concentration of the diluted supernatant.

-

Caption: Workflow for Shake-Flask Solubility Determination.

Data Presentation: Solubility of Exemplar Sulfonamides

| Sulfonamide | Buffer | Temperature (°C) | Solubility (mg/L) | Reference |

| Sulfathiazole | Water (pH 6.03) | 26 | 60 | [8] |

| Celecoxib | Water | 25 | 7 | N/A |

| Sulfamethoxazole | Water | 25 | 610 | N/A |

Section 2: The Ionization State - pKa Determination

The ionization state of a drug molecule, governed by its pKa and the pH of the surrounding environment, profoundly influences its solubility, permeability, and interaction with biological targets. Sulfonamides are typically amphoteric, possessing both a weakly acidic sulfonamide group and a weakly basic amino group.[9] The pKa values associated with these functional groups are critical parameters for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[10]

The "Why": The Pivotal Role of pKa in Drug Action

-

Solubility and Dissolution: The solubility of a sulfonamide is at its minimum at its isoelectric point and increases as the pH moves away from this point.[9]

-

Membrane Permeability: The un-ionized form of a drug is generally more lipid-soluble and therefore more readily permeates biological membranes.

-

Target Binding: The ionization state of a drug can dictate its ability to interact with the active site of its target protein.

The "How": UV-Metric Titration for Accurate pKa Measurement

UV-metric titration is a robust and widely used method for pKa determination. It relies on the principle that the UV absorbance of a compound changes as it undergoes ionization.[11]

Experimental Protocol: UV-Metric pKa Determination

-

Preparation of Solutions:

-

Prepare a stock solution of the novel sulfonamide in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

-

-

Spectrophotometric Measurement:

-

Add a small aliquot of the sulfonamide stock solution to each buffer solution to achieve a final concentration that gives a suitable absorbance reading.

-

Measure the UV-Vis spectrum of the sulfonamide in each buffer solution.

-

-

Data Analysis:

-

Identify the wavelength(s) at which the absorbance changes significantly with pH.

-

Plot absorbance at a selected wavelength versus pH.

-

The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species.[12] More sophisticated data analysis involves fitting the data to the appropriate Henderson-Hasselbalch equation.[13]

-

Caption: Workflow for UV-Metric pKa Determination.

Data Presentation: pKa Values of Exemplar Sulfonamides

| Sulfonamide | pKa (Amine) | pKa (Amide) | Reference |

| Sulfathiazole | ~2.0 | 7.1 | [14] |

| Celecoxib | N/A | 11.1 | [15] |

| Sulfamethoxazole | 2.1 | 5.7 | [11] |

Section 3: Lipophilicity - The Key to Membrane Permeation

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's ability to cross biological membranes and reach its site of action. The octanol-water partition coefficient (LogP) is the most widely accepted measure of lipophilicity. For ionizable molecules like sulfonamides, the distribution coefficient (LogD) at a specific pH is a more physiologically relevant parameter.[16]

The "Why": The Impact of Lipophilicity on ADME

-

Absorption: Optimal lipophilicity is required for passive diffusion across the gastrointestinal tract.

-

Distribution: Highly lipophilic drugs tend to distribute into fatty tissues, which can affect their duration of action and potential for toxicity.

-

Metabolism: Lipophilicity can influence the rate and extent of metabolism by cytochrome P450 enzymes.

-

Excretion: More hydrophilic compounds are generally excreted more readily by the kidneys.

The "How": Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC provides a rapid and reliable method for estimating LogP and LogD values.[17] The retention time of a compound on a nonpolar stationary phase is correlated with its lipophilicity.

Experimental Protocol: RP-HPLC for LogP/LogD Determination

-

System Setup:

-

Equip an HPLC system with a C18 column and a UV detector.

-

The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).[9]

-

-

Calibration:

-

Inject a series of standard compounds with known LogP values to establish a calibration curve of retention time versus LogP.

-

-

Sample Analysis:

-

Dissolve the novel sulfonamide in the mobile phase and inject it into the HPLC system.

-

Record the retention time of the sulfonamide.

-

-

Data Analysis:

-

Determine the LogP of the novel sulfonamide by interpolating its retention time on the calibration curve.

-

For LogD determination, the pH of the aqueous component of the mobile phase is adjusted to the desired value (e.g., pH 7.4).[16]

-

Caption: Workflow for RP-HPLC LogP Determination.

Data Presentation: Lipophilicity of Exemplar Sulfonamides

| Sulfonamide | LogP | LogD (pH 7.4) | Reference |

| Sulfathiazole | 0.05 | -1.5 | [14] |

| Celecoxib | 3.6 | 3.6 | N/A |

| Sulfamethoxazole | 0.89 | -0.1 | N/A |

Section 4: The Solid State - Crystal Structure and Polymorphism

The solid-state properties of a drug substance can have a profound impact on its stability, manufacturability, and bioavailability.[18] Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration for sulfonamides, as different polymorphs can exhibit distinct physicochemical properties.[19]

The "Why": The Significance of the Solid Form

-

Bioavailability: Different polymorphs can have different solubilities and dissolution rates, which can lead to variations in clinical efficacy.[2]

-

Stability: One polymorph may be more stable than another under certain conditions of temperature and humidity. Conversion to a less stable or less soluble form during storage can compromise the quality of the drug product.

-

Manufacturing: The mechanical properties of different polymorphs, such as their flowability and compressibility, can affect the ease and consistency of tablet manufacturing.

The "How": X-Ray Diffraction for Solid-State Analysis

Single-crystal X-ray diffraction (SCXRD) provides the definitive three-dimensional structure of a crystalline solid, while powder X-ray diffraction (PXRD) is an indispensable tool for routine polymorph screening and quality control.[20]

Experimental Protocol: Powder X-Ray Diffraction (PXRD)

-

Sample Preparation:

-

Gently grind the novel sulfonamide powder to a fine, uniform consistency to minimize preferred orientation effects.

-

Mount the powder on a sample holder.

-

-

Data Collection:

-

Place the sample holder in the diffractometer.

-

Expose the sample to a monochromatic X-ray beam and rotate it while a detector records the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).

-

-

Data Analysis:

-

The resulting PXRD pattern is a unique "fingerprint" of the crystalline form.

-

Different polymorphs will produce distinct PXRD patterns.

-

Caption: Workflow for Powder X-Ray Diffraction Analysis.

Section 5: Thermal Behavior and Stability

The thermal stability of a drug substance is a critical parameter that influences its handling, processing, and storage conditions. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide valuable information on the thermal properties of novel sulfonamides.

The "Why": The Importance of Thermal Analysis

-

Stability Assessment: TGA can determine the temperature at which a compound begins to decompose, providing insights into its thermal stability.

-

Polymorph and Solvate Identification: DSC can be used to identify melting points, glass transitions, and phase transitions, which are characteristic of different solid forms.

-

Formulation Development: Understanding the thermal behavior of a drug is essential for developing robust manufacturing processes, such as drying and milling.

The "How": TGA and DSC for Thermal Characterization

TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as a function of temperature.[5]

Experimental Protocol: TGA-DSC Analysis

-

Sample Preparation:

-

Accurately weigh a small amount (typically 2-10 mg) of the novel sulfonamide into a TGA or DSC pan.[5]

-

-

Instrument Setup:

-

Place the sample pan and a reference pan in the instrument.

-

Purge the system with an inert gas (e.g., nitrogen).

-

-

Thermal Program:

-

Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range.

-

-

Data Analysis:

-

TGA: The resulting thermogram shows the percentage of weight loss as a function of temperature. The onset of decomposition is a key parameter.

-

DSC: The DSC thermogram shows endothermic (melting) and exothermic (decomposition, crystallization) events.

-

Caption: Workflow for TGA-DSC Thermal Analysis.

Data Presentation: Thermal Properties of Exemplar Sulfonamides

| Sulfonamide | Melting Point (°C) | Decomposition Onset (°C) | Reference |

| Sulfathiazole | 200-202 | >200 | [21] |

| Celecoxib | 162-164 | ~200 | N/A |

| Sulfamethoxazole | 169-172 | ~170 | [22] |

Conclusion: Integrating Physicochemical Data for Informed Drug Development

The physicochemical characterization of novel sulfonamides is not a mere checklist of experiments but a strategic endeavor that lays the foundation for successful drug development. Each parameter—solubility, pKa, lipophilicity, crystal structure, and thermal stability—provides a crucial piece of the puzzle. By integrating these data, we can build a comprehensive profile of a drug candidate, anticipate potential challenges, and devise rational strategies to overcome them. This in-depth understanding, guided by the principles and protocols outlined in this guide, empowers us to navigate the intricate path of drug discovery and development with greater confidence and precision.

References

-

Gagliardi, L. G., et al. "Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures." Journal of the Brazilian Chemical Society, vol. 20, no. 10, 2009, pp. 1859-1867. [Link]

-

Platts, J. A., et al. "Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths." Chemical Science, vol. 10, no. 23, 2019, pp. 5978-5987. [Link]

-

Subirats, X., et al. "Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method." Journal of Chemical & Engineering Data, vol. 54, no. 11, 2009, pp. 3014-3021. [Link]

-

Nagaraju, P., et al. "Simple and rapid methods for the analysis of sulfonamide bacteriostatic antibiotic in dosage forms." Journal of Chemical and Pharmaceutical Research, vol. 6, no. 7, 2014, pp. 1891-1896. [Link]

-

Jarvis, Michael F., et al. "Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639." ACS Medicinal Chemistry Letters, vol. 5, no. 9, 2014, pp. 1048-1053. [Link]

-

Pompilio, Arianna, et al. "Temperature, pH and Trimethoprim-Sulfamethoxazole Are Potent Inhibitors of Biofilm Formation by Stenotrophomonas Maltophilia Clinical Isolates." Polish Journal of Microbiology, vol. 66, no. 4, 2017, pp. 487-495. [Link]

-

Soriano-Correa, Catalina, et al. "Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations." Scientific Reports, vol. 12, no. 1, 2022, p. 12781. [Link]

-

Sridevi, C., et al. "Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride." Trends in Sciences, vol. 20, no. 6, 2023, pp. 5621-5621. [Link]

-

European Medicines Agency. "ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances." EMA/CHMP/ICH/367898/1999. [Link]

-

Patel, M., et al. "Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode." Chemistry & Biodiversity, vol. 21, no. 2, 2024, e202301548. [Link]

-

Lab Manager. "X-Ray Diffraction Strategies for Pharmaceutical Crystallography." Lab Manager. [Link]

-

Soriano-Correa, Catalina, et al. "Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations." ResearchGate, 2022. [Link]

- Google Patents. "US20020009388A1 - Determination of log P coefficients via a RP-HPLC column."

-

Valko, K. "Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches." Molecules, vol. 26, no. 1, 2021, p. 195. [Link]

-

Avdeef, A. "Theoretical study of gas-phase acidity, pK(a), lipophilicity, and solubility of some biologically active sulfonamides." Journal of Pharmaceutical Sciences, vol. 96, no. 9, 2007, pp. 2381-2396. [Link]

-

El-Sonbati, A. Z., et al. "Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand." Molecules, vol. 27, no. 5, 2022, p. 1667. [Link]

-

BioAssay Systems. "Solubility Testing – Shake Flask Method." [Link]

-

U.S. EPA. "MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD." OPPTS 830.7840. [Link]

-

Pharma Tutor. "5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation." [Link]

-

Patyra, E., et al. "HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland." Molecules, vol. 27, no. 15, 2022, p. 4930. [Link]

-

Sun, C. C., & Grant, D. J. W. "Influence of Crystal Structure on the Tableting Properties of Sulfamerazine Polymorphs." Pharmaceutical Research, vol. 18, no. 3, 2001, pp. 274-280. [Link]

-

World Health Organization. "1-6 Specifications." PQT-Medicines Assessment training. [Link]

-

Gualtieri, A. F. "Thermal degradation mechanisms for pure sulfamethoxazole proposed on the basis of evolved gas mass spectra curves reported in Fig. 1a,b." ResearchGate. [Link]

-

Gindhart, A. M., et al. "Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization." Crystals, vol. 11, no. 1, 2021, p. 29. [Link]

-

TA Instruments. "Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis." [Link]

-

Reddy, G. S., et al. "HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide." Indian Journal of Pharmaceutical Sciences, vol. 70, no. 5, 2008, pp. 651-655. [Link]

-

Frizon, T. E. A., et al. "Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs." Pharmaceutics, vol. 11, no. 11, 2019, p. 559. [Link]

-

McWhinney, B. C., et al. "Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry." Therapeutic Drug Monitoring, vol. 32, no. 5, 2010, pp. 656-660. [Link]

-

Enamine. "Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1." ResearchGate. [Link]

-

The Pharma Guide. "How to find Pka of compound using UV visible spectroscopy." YouTube. [Link]

-

Reddy, B. R., et al. "Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate." Journal of Pharmaceutical and Biomedical Analysis, vol. 51, no. 4, 2010, pp. 877-882. [Link]

-

IKEV. "ICH Q6A Guideline." [Link]

-

Jumbe, N. L., et al. "High-performance Liquid Chromatographic Evaluation of the Effect of Heat Treatment on Trimethoprim and Sulfamethoxazole Stability in Serum." Therapeutic Drug Monitoring, vol. 17, no. 4, 1995, pp. 443-447. [Link]

-

Journal of Chemical and Pharmaceutical Research. "Impact of Polymorphism on Drug Formulation and Bioavailability." JOCPR, vol. 16, no. 5, 2024, pp. 9-10. [Link]

-

Food Safety and Inspection Service. "Determination and Confirmation of Sulfonamides." CLG-SUL.05. [Link]

-

Guinda, M., et al. "Characterisation and Study of Compounds by Single Crystal X-ray Diffraction." Crystals, vol. 10, no. 10, 2020, p. 913. [Link]

-

Enamine. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)." protocols.io. [Link]

-

Means, L. T., et al. "Serum peak sulfamethoxazole concentrations demonstrate difficulty in achieving a target range: a retrospective cohort study." Journal of Antimicrobial Chemotherapy, vol. 70, no. 3, 2015, pp. 916-918. [Link]

-

ChemSrc. "Sulfathiazole." [Link]

-

Improved Pharma. "Single Crystal X-Ray Structure Determination." [Link]

-

Mohan, C. "ICH Q6A Specifications." SlideShare. [Link]

-

E-lactancia. "SULFATHIAZOLE." [Link]

Sources

- 1. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs [mdpi.com]

- 3. enamine.net [enamine.net]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. e-lactancia.org [e-lactancia.org]

- 9. scielo.br [scielo.br]

- 10. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. pharmaguru.co [pharmaguru.co]

- 14. Sulfathiazole | CAS#:72-14-0 | Chemsrc [chemsrc.com]

- 15. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sulfathiazole (CAS 72-14-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 17. tis.wu.ac.th [tis.wu.ac.th]

- 18. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Sulfathiazole | 72-14-0 [chemicalbook.com]

- 22. Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand [mdpi.com]

Methodological & Application

Application Note: Characterization of N-cyclopropylcyclopropanesulfonamide as a Novel Enzyme Inhibitor

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the discovery of novel molecular scaffolds is a critical driver of therapeutic innovation. The N-cyclopropylcyclopropanesulfonamide moiety represents a unique combination of two pharmacologically significant groups: a sulfonamide and two cyclopropyl rings. The sulfonamide group is a well-established pharmacophore present in a wide array of approved drugs, while the cyclopropyl group is increasingly utilized by medicinal chemists to improve metabolic stability, potency, and target specificity.[1][2] The inherent ring strain of the cyclopropyl group can lead to unique conformational constraints and electronic properties, making it a valuable component in designing specific inhibitors.[1]

This document serves as a comprehensive guide for the initial characterization of N-cyclopropylcyclopropanesulfonamide and its derivatives as potential enzyme inhibitors. Given the novelty of this specific combination, this guide provides a foundational framework, detailing robust protocols for determining enzyme inhibitory activity, assessing cellular effects, and elucidating the potential mechanism of action. We will proceed with the hypothesis that, like other cyclopropane-containing pharmaceuticals, this scaffold may exhibit inhibitory activity against kinases or other enzyme classes crucial in disease signaling pathways.[2]

Part 1: Initial Biochemical Characterization - The Enzyme Inhibition Assay

The first step in characterizing a novel compound is to determine its direct effect on a purified enzyme. This is most commonly achieved through an in vitro enzyme inhibition assay. The choice of enzyme will depend on the therapeutic area of interest; for this guide, we will use a generic serine/threonine kinase as a representative example, given that many small molecule inhibitors target this enzyme family.

Causality and Experimental Rationale

The primary goal of this assay is to determine the concentration at which the compound inhibits 50% of the enzyme's activity, known as the IC50 value. This is a critical parameter for ranking the potency of inhibitors. To ensure the data is trustworthy, the protocol includes multiple controls:

-

Positive Control: A known inhibitor of the target enzyme to validate that the assay can detect inhibition.

-

Negative Control (Vehicle Control): Typically DMSO, to ensure the solvent used to dissolve the compound does not affect enzyme activity.

-

No-Enzyme Control: To measure the background signal in the absence of enzymatic activity.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to measure the amount of ATP remaining in solution after a kinase reaction. Lower ATP levels indicate higher kinase activity, and thus, lower inhibition.

Materials:

-

Purified target kinase

-

Kinase substrate peptide

-

N-cyclopropylcyclopropanesulfonamide (test compound)

-

Staurosporine (positive control inhibitor)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega or similar)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipette or automated liquid handler

-

Plate reader with luminescence detection capabilities

Step-by-Step Methodology:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of N-cyclopropylcyclopropanesulfonamide in 100% DMSO.

-

Perform a serial dilution (e.g., 1:3) of the stock solution in DMSO to create a concentration gradient (e.g., from 10 mM down to 0.1 µM). This will be the compound plate.

-

Prepare control wells in the compound plate containing only DMSO (vehicle control) and the positive control inhibitor (e.g., Staurosporine).

-

-

Assay Reaction Setup:

-

In a new assay plate, add 5 µL of kinase buffer to all wells.

-

Transfer 1 µL of the compound dilutions from the compound plate to the assay plate.

-

Add 10 µL of a 2.5X solution of the kinase and its substrate peptide in kinase buffer. Mix gently by tapping the plate.

-

Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

-

-

Initiating the Kinase Reaction:

-

Add 10 µL of a 2.5X ATP solution (concentration should be at or near the Km for the specific kinase) to all wells to start the reaction.

-

Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization depending on the specific enzyme's activity.

-

-

Detection:

-

Allow the plate to equilibrate to room temperature for 10 minutes.

-

Add 25 µL of the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase reaction.

-

Incubate for another 10 minutes at room temperature to stabilize the luminescent signal.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Subtract the background (no-enzyme control) from all measurements.

-

Normalize the data by setting the vehicle control (DMSO) as 100% activity and the positive control (or a high concentration of the test compound that produces maximum inhibition) as 0% activity.

-

Plot the normalized percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

-

Hypothetical Data Presentation

| Compound | Target Kinase | IC50 (nM) | Hill Slope |

| N-cyclopropylcyclopropanesulfonamide | Kinase A | 85.2 | 1.1 |

| N-(cyclopropylmethyl)cyclopropanesulfonamide | Kinase A | 250.7 | 1.0 |

| Staurosporine (Control) | Kinase A | 9.8 | 1.2 |

Part 2: Cellular Activity Assessment - Moving from Target to System

While an in vitro assay confirms direct enzyme inhibition, it does not guarantee that the compound will be effective in a cellular context.[3][4] Cell-based assays are crucial for understanding a compound's ability to cross the cell membrane, engage its target in a complex biological system, and exert a functional effect.[3][4][5]

Workflow for Cellular Assay Development

Caption: Workflow for characterizing a novel enzyme inhibitor in a cellular context.

Protocol 2: Cell Viability Assay (MTT Assay)

This initial cell-based assay determines the concentration at which the compound becomes toxic to the cells. It is critical to distinguish between a desired anti-proliferative effect (due to target inhibition) and general cytotoxicity.

Materials:

-

Cancer cell line known to depend on the target kinase (e.g., HeLa, A549)

-

Complete growth medium (e.g., DMEM + 10% FBS)

-

N-cyclopropylcyclopropanesulfonamide

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

Clear, flat-bottomed 96-well plates

Step-by-Step Methodology:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of N-cyclopropylcyclopropanesulfonamide in complete medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle control wells (DMSO).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 10 minutes.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percent viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Part 3: Mechanism of Action - Connecting Target to Pathway

After confirming both biochemical and cellular activity, the next logical step is to verify that the compound's cellular effect is a direct result of inhibiting the intended target.

Hypothetical Signaling Pathway

Sources

- 1. longdom.org [longdom.org]

- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. miltenyibiotec.com [miltenyibiotec.com]

- 4. Cell-based assays: fuelling drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bio-rad.com [bio-rad.com]

Application Notes and Protocols for N-Cyclopropylcyclopropanesulfonamide in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Scaffold for Targeting Kinase Pathways in Oncology

The N-cyclopropylcyclopropanesulfonamide scaffold has emerged as a promising pharmacophore in the development of targeted cancer therapeutics. Recent research has highlighted a novel derivative, referred to as compound 5d , which demonstrates potent inhibitory activity against key signaling nodes in non-small cell lung cancer (NSCLC).[1] This document provides a comprehensive guide for the utilization of N-cyclopropylcyclopropanesulfonamide derivatives, using the EGFR/mTOR inhibitor 'compound 5d' as a primary exemplar, in a variety of cell-based assays. The protocols detailed herein are designed to enable researchers to effectively probe the biological activity of this class of compounds and elucidate their mechanisms of action.

As a Senior Application Scientist, this guide is structured to provide not only step-by-step instructions but also the scientific rationale behind the experimental design, ensuring robust and reproducible results.

Mechanism of Action: Dual Inhibition of EGFR and mTOR Signaling

N-cyclopropylcyclopropanesulfonamide derivative 5d has been identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and the mammalian Target of Rapamycin (mTOR) pathways.[1] In many NSCLC subtypes, aberrant activation of the EGFR signaling cascade, often through activating mutations, is a key driver of tumorigenesis.[2] This leads to downstream activation of pathways such as the PI3K-Akt-mTOR axis, which are central regulators of cell growth, proliferation, survival, and metabolism.[3][4][5]

The dual inhibition of both EGFR and mTOR by compounds such as 5d presents a compelling therapeutic strategy. By targeting the pathway at two critical junctures, it is possible to achieve a more comprehensive blockade of pro-tumorigenic signaling, potentially overcoming resistance mechanisms that can arise from single-agent therapies.[2] The cellular consequences of this dual inhibition include cell cycle arrest, induction of DNA damage, and ultimately, apoptosis.[1]

Compound Handling and Storage

Proper handling of N-cyclopropylcyclopropanesulfonamide derivatives is crucial for maintaining their stability and ensuring accurate experimental outcomes.

Reconstitution: Small molecule inhibitors are often sparingly soluble in aqueous solutions.[6] Therefore, a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) is recommended for preparing stock solutions.[3][7][8][9]

-

Recommended Solvent: Anhydrous DMSO.

-

Procedure:

-

Briefly centrifuge the vial to ensure the powdered compound is at the bottom.

-

Prepare a concentrated stock solution (e.g., 10 mM) by adding the calculated volume of DMSO to the vial.

-

To aid dissolution, vortex the solution and, if necessary, sonicate in a water bath for short intervals.[2] Gentle warming to 37°C for 10-15 minutes can also be employed for difficult-to-dissolve compounds.[2][4]

-

Storage: The storage conditions are critical for the long-term stability of the compound.

-

Powder Form: Store at -20°C for long-term storage.[2]

-

DMSO Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][10][11]

Working Solutions: For cell-based assays, the DMSO stock solution should be serially diluted in cell culture medium to the final desired concentrations. It is critical to maintain the final DMSO concentration in the cell culture below 0.5%, and preferably at or below 0.1%, to avoid solvent-induced cytotoxicity.[4][12] Always include a vehicle control (media with the same final concentration of DMSO) in all experiments.

| Parameter | Recommendation | Rationale |

| Solvent | Anhydrous DMSO | High dissolving power for organic small molecules. |

| Stock Concentration | 10-20 mM | A high concentration allows for small volumes to be used in experiments, minimizing solvent effects. |

| Storage (Powder) | -20°C in a desiccator | Prevents degradation from moisture and temperature fluctuations. |

| Storage (Stock) | -20°C or -80°C (aliquoted) | Minimizes freeze-thaw cycles that can lead to compound degradation. |

| Final DMSO in Assay | ≤ 0.1% | High concentrations of DMSO can be toxic to cells and affect experimental outcomes. |

Experimental Workflow for Assessing Compound Activity

A logical and sequential experimental workflow is essential for a comprehensive evaluation of the compound's biological effects.

Detailed Protocols

Cell Viability Assay (MTT Assay)

This assay provides a quantitative measure of the compound's effect on cell proliferation and viability.[10][12][13][14][15]

Materials:

-

NSCLC cell lines (e.g., PC-9, H1975)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

N-cyclopropylcyclopropanesulfonamide derivative

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[10]

-

Prepare serial dilutions of the N-cyclopropylcyclopropanesulfonamide derivative in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13][15]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

| Parameter | Suggested Range |

| Cell Seeding Density | 5,000 - 10,000 cells/well |

| Compound Concentration | 0.01 µM - 100 µM (logarithmic dilutions) |

| Incubation Time | 48 - 72 hours |

| MTT Incubation | 4 hours |

Western Blot Analysis for Pathway Inhibition

This technique is used to confirm the compound's inhibitory effect on the phosphorylation of key proteins in the EGFR-mTOR pathway.[16][17][18][19]

Materials:

-

6-well cell culture plates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the N-cyclopropylcyclopropanesulfonamide derivative at various concentrations for a specified time (e.g., 2-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors. Keep samples on ice to prevent dephosphorylation.[17]

-

Quantify the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[18]

-

Incubate the membrane with primary antibodies overnight at 4°C.[16][18]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of the compound on cell cycle progression.

Materials:

-

6-well cell culture plates

-

Trypsin-EDTA

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

Protocol:

-

Seed cells in 6-well plates and treat with the compound for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Fix for at least 1 hour at 4°C.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between live, apoptotic, and necrotic cells, providing insight into the mechanism of cell death induced by the compound.[7][8]

Materials:

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

Protocol:

-

Seed cells in 6-well plates and treat with the compound for 24-48 hours.

-

Harvest both adherent and floating cells and wash with PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

References

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

-

Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint Lab. Available at: [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

-

Creative Bioarray. (n.d.). MTT Analysis Protocol. Available at: [Link]

-

Wang, et al. (2025). Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer. Drug Design, Development and Therapy. Available at: [Link]

- Zhang, Y., et al. (2016). EGFR/c-Met and mTOR signaling are predictors of survival in non-small cell lung cancer. Cancer Medicine.

- Ahmed, A., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. Molecules.

- Roskoski, R. Jr. (2022).

-

Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Available at: [Link]

-

Fang, W., et al. (2020). PI3K-AKT-mTOR pathway alterations in advanced NSCLC patients after progression on EGFR-TKI and clinical response to EGFR-TKI plus everolimus combination therapy. Translational Lung Cancer Research. Available at: [Link]

-

University of Massachusetts Chan Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Available at: [Link]

-

The Francis Crick Institute. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Available at: [Link]

- Papageorgiou, S. N., et al. (2021). Implication of mTOR Signaling in NSCLC: Mechanisms and Therapeutic Perspectives.

-

Thiyagarajan, D., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]

- Willems, P. H. G. M., et al. (Eds.). (2011). Kinase Inhibitors: Methods and Protocols. Wiley-VCH.

-

Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Available at: [Link]

-

ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Available at: [Link]

-

UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Available at: [Link]

- Heerklotz, H., et al. (2020). Impact of Selected Small-Molecule Kinase Inhibitors on Lipid Membranes. Membranes.

-

Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Available at: [Link]

- Chen, P., et al. (2021). mTOR Promotes Tissue Factor Expression and Activity in EGFR-Mutant Cancer. Frontiers in Oncology.

- Williams, H. D., et al. (2018).

-

ResearchGate. (2018). Protocol for Annexin V-FITC apoptosis assay?. Available at: [Link]

-

Fang, W., et al. (2020). PI3K-AKT-mTOR pathway alterations in advanced NSCLC patients after progression on EGFR-TKI and clinical response to EGFR-TKI plus everolimus combination therapy. Translational Lung Cancer Research. Available at: [Link]

Sources

- 1. uspnf.com [uspnf.com]

- 2. file.selleckchem.com [file.selleckchem.com]

- 3. emulatebio.com [emulatebio.com]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. gchemglobal.com [gchemglobal.com]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. USP <659> Packaging and Storage Requirements Explained | Sensitech Blog [sensitech.com]

- 8. gmpplastic.com [gmpplastic.com]

- 9. medchemexpress.cn [medchemexpress.cn]

- 10. Cyclopropanesulfonamide | C3H7NO2S | CID 15765418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Physicochemical properties of epidermal growth factor receptor inhibitors and development of a nanoliposomal formulation of gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CAS 154350-29-5: Cyclopropanesulfonamide | CymitQuimica [cymitquimica.com]

- 13. Physicochemical properties of EGF receptor inhibitors and development of a nanoliposomal formulation of gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism [mdpi.com]

- 15. Cyclopropane sulfonamide [oakwoodchemical.com]

- 16. gchemglobal.com [gchemglobal.com]

- 17. chemrxiv.org [chemrxiv.org]

- 18. scribd.com [scribd.com]

- 19. researchgate.net [researchgate.net]

Application Notes & Protocols for the Formulation of N-cyclopropylcyclopropanesulfonamide in Preclinical Animal Studies

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the formulation of N-cyclopropylcyclopropanesulfonamide, a novel investigational compound, for in vivo evaluation in animal models. Given that many new chemical entities, particularly those with complex structures like sulfonamides, exhibit poor aqueous solubility, this guide focuses on systematic approaches to develop stable and effective formulations for oral and intravenous administration.[1][2] We will detail the necessary physicochemical characterization, strategic selection of excipients, and step-by-step protocols for vehicle preparation and quality control. The causality behind experimental choices is emphasized to ensure scientific integrity and the development of self-validating protocols.

Introduction: The Challenge of Formulating Novel Sulfonamides

N-cyclopropylcyclopropanesulfonamide belongs to the sulfonamide class of compounds, which are prevalent in drug development due to their diverse pharmacological activities.[3][4] A primary hurdle in the preclinical evaluation of novel sulfonamides is often their limited aqueous solubility, which can lead to poor bioavailability and complicate the interpretation of in vivo study results.[2] Therefore, a robust formulation strategy is paramount. This guide will walk through the critical steps from initial compound characterization to the preparation of dosing vehicles suitable for animal studies.

Pre-formulation Assessment: Characterizing N-cyclopropylcyclopropanesulfonamide

Before any formulation work begins, a thorough understanding of the physicochemical properties of N-cyclopropylcyclopropanesulfonamide is essential. This data will inform the selection of an appropriate formulation strategy.

Key Physicochemical Parameters to Determine:

| Parameter | Experimental Method(s) | Importance for Formulation |

| Aqueous Solubility | Shake-flask method in water and relevant buffers (pH 2.0, 4.5, 6.8, 7.4) | Directly dictates the need for solubility enhancement techniques. |

| pKa | Potentiometric titration, UV-spectrophotometry | Determines the ionization state at different physiological pHs, impacting solubility and absorption. |

| LogP/LogD | Shake-flask method (n-octanol/water), computational prediction | Indicates the lipophilicity of the compound, guiding the choice between lipid-based and other formulation approaches. |

| Melting Point | Differential Scanning Calorimetry (DSC) | Provides information on the solid-state properties and potential for amorphous solid dispersions. |

| Solid-State Characterization | X-ray Powder Diffraction (XRPD), Polarized Light Microscopy | Identifies the crystalline form and any potential polymorphism, which can affect solubility and stability. |

| Chemical Stability | Forced degradation studies (acid, base, oxidation, heat, light) as per ICH Q1 guidelines[5][6] | Determines the compound's susceptibility to degradation and informs the selection of compatible excipients and storage conditions. |

Strategic Formulation Development for Animal Studies

The choice of formulation will depend on the route of administration, the required dose, and the physicochemical properties of N-cyclopropylcyclopropanesulfonamide.

Oral Administration

For early-stage oral PK and efficacy studies, simple formulations are often preferred. The goal is to achieve adequate exposure for initial pharmacological assessment.

Decision Workflow for Oral Formulation:

Caption: Decision tree for selecting an oral formulation strategy.

Common Oral Vehicle Compositions:

| Vehicle Type | Composition | Rationale & Considerations |

| Aqueous Suspension | 0.5% (w/v) Carboxymethylcellulose (CMC) in purified water | Simple to prepare, suitable for poorly soluble compounds. Ensure particle size is controlled for consistent dosing.[7] |

| Co-solvent System | 20% PEG-400, 80% Saline (v/v) | Can increase the solubility of moderately soluble compounds. Potential for vehicle-induced toxicity at higher concentrations of organic solvents.[7] |

| Cyclodextrin Solution | 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in purified water | Forms inclusion complexes to enhance solubility of lipophilic drugs.[8] Can be a good option for compounds that are difficult to solubilize with co-solvents. |

| Lipid-based Formulation | N-cyclopropylcyclopropanesulfonamide dissolved in a neutral oil (e.g., Miglyol® 812 N)[9] | Suitable for highly lipophilic compounds. Can enhance lymphatic absorption. |

Intravenous Administration

For intravenous (IV) administration, the formulation must be a clear, sterile solution with a physiologically compatible pH.

Decision Workflow for Intravenous Formulation:

Caption: Decision tree for selecting an intravenous formulation strategy.

Common Intravenous Vehicle Compositions:

| Vehicle Type | Composition | Rationale & Considerations |

| Aqueous Saline | 0.9% Sodium Chloride Injection, USP | The ideal vehicle if solubility permits.[10] Avoid 5% glucose as it can support opportunistic infections in long-term studies.[10] |

| Co-solvent System | 10% DMSO, 40% PEG-400, 50% Saline (v/v) | A common vehicle for poorly soluble compounds. The concentration of DMSO should be minimized to avoid toxicity.[7] |

| Cyclodextrin Solution | 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Water for Injection | Can be an effective solubilizer.[8] The potential for nephrotoxicity at high doses of cyclodextrins should be considered. |

| Micellar Solution | 30% (w/v) Kolliphor® HS 15 in phosphate buffer | Forms a homogeneous microemulsion and has a good safety profile for injections.[11] |

Detailed Experimental Protocols

Protocol for Preparation of an Oral Suspension (10 mg/mL)

Objective: To prepare a uniform and stable suspension of N-cyclopropylcyclopropanesulfonamide for oral gavage.

Materials:

-

N-cyclopropylcyclopropanesulfonamide

-

Carboxymethylcellulose (CMC), sodium salt, low viscosity

-

Purified water

-

Mortar and pestle

-

Stir plate and magnetic stir bar

-

Graduated cylinders and volumetric flasks

-

Analytical balance

Procedure:

-

Prepare the Vehicle:

-

Weigh 0.5 g of CMC.

-

In a beaker, slowly add the CMC to 100 mL of purified water while stirring vigorously with a magnetic stir bar.

-

Continue stirring until the CMC is fully hydrated and a clear, viscous solution is formed. This may take several hours.

-

-

Prepare the Suspension:

-

Weigh 1.0 g of N-cyclopropylcyclopropanesulfonamide.

-

Place the powder in a mortar.

-

Add a small amount (a few drops) of the 0.5% CMC vehicle to the powder and triturate with the pestle to form a smooth paste. This step is crucial to ensure proper wetting of the drug particles.

-

Gradually add the remaining vehicle to the paste with continuous stirring, transferring the suspension to a calibrated volumetric flask.

-

Rinse the mortar and pestle with small aliquots of the vehicle and add to the flask to ensure complete transfer of the drug.

-

Bring the suspension to the final volume with the vehicle and stir for at least 30 minutes to ensure homogeneity.

-

-

Quality Control:

-

Visually inspect for uniformity and the absence of large agglomerates.

-

Determine the concentration and homogeneity of the suspension by taking samples from the top, middle, and bottom of the bulk suspension and analyzing them by a validated analytical method (see Section 5).

-

Protocol for Preparation of an Intravenous Solution (2 mg/mL)

Objective: To prepare a clear, sterile solution of N-cyclopropylcyclopropanesulfonamide for intravenous injection.

Materials:

-

N-cyclopropylcyclopropanesulfonamide

-

Dimethyl sulfoxide (DMSO), sterile, injectable grade

-

Polyethylene glycol 400 (PEG-400), NF grade

-

0.9% Sodium Chloride Injection, USP

-

Sterile vials and closures

-

0.22 µm sterile syringe filters

Procedure:

-

Prepare the Formulation (in a sterile environment, e.g., a laminar flow hood):

-

Weigh 200 mg of N-cyclopropylcyclopropanesulfonamide into a sterile beaker.

-

Add 10 mL of DMSO and sonicate or vortex until the compound is completely dissolved.

-

Add 40 mL of PEG-400 and mix thoroughly.

-

Slowly add 50 mL of 0.9% Sodium Chloride Injection while stirring. Observe the solution for any signs of precipitation.

-

-

Sterilization and Packaging:

-

Draw the solution into a sterile syringe.

-

Attach a 0.22 µm sterile syringe filter to the syringe.

-

Filter the solution into a sterile vial.

-

Seal the vial with a sterile stopper and crimp cap.

-

-

Quality Control:

-

Visually inspect the final solution for clarity and absence of particulate matter.

-

Verify the concentration of the solution using a validated analytical method.

-

Perform a sterility test if the formulation is to be used for more than 24 hours.

-

Analytical Method for Formulation Quality Control

A validated analytical method is crucial to confirm the concentration and homogeneity of the prepared formulations. A High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS) method is recommended for its specificity and sensitivity.[12][13]

Typical HPLC-MS/MS Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | Gradient of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode (to be determined based on compound structure) |

| Detection | Multiple Reaction Monitoring (MRM) of a specific precursor/product ion pair for N-cyclopropylcyclopropanesulfonamide |

Method Validation: The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[12][13]

Administration to Laboratory Animals

All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

-

Oral Administration (Gavage): Use a gavage needle of appropriate size for the animal species. Ensure the suspension is well-mixed before drawing each dose.

-

Intravenous Administration: For rats and mice, the tail vein is a common site for injection.[14] Use appropriate restraint techniques to minimize stress to the animal.[14] The injection should be administered slowly to avoid adverse events.

Conclusion